Cas no 425408-42-0 (Ethyl chlorogenate)

Ethyl chlorogenate 化学的及び物理的性質

名前と識別子

-

- AKOS040762968

- Ethyl chlorogenate

- 425408-42-0

- CHEMBL482232

- BDBM50478839

- Chlorogenic acid ethyl ester

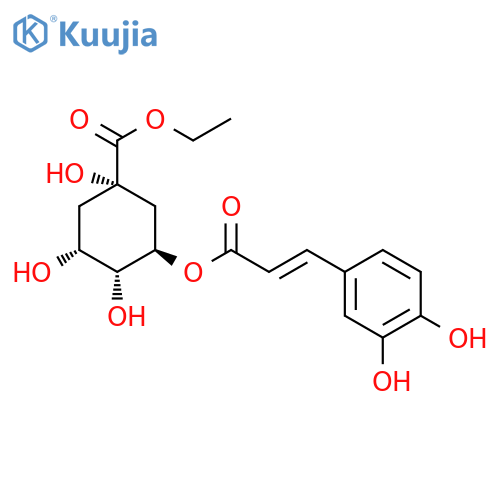

- 37123-66-3

- ethyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate

- ethyl (1S,3R,4R,5R)-3-((E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl)oxy-1,4,5-trihydroxycyclohexane-1-carboxylate

- Ethyl chlorogenic acid

-

- インチ: InChI=1S/C18H22O9/c1-2-26-17(24)18(25)8-13(21)16(23)14(9-18)27-15(22)6-4-10-3-5-11(19)12(20)7-10/h3-7,13-14,16,19-21,23,25H,2,8-9H2,1H3/b6-4+/t13-,14-,16-,18+/m1/s1

- InChIKey: LEUHYTKFUDEERH-JKFBRHHXSA-N

- ほほえんだ: CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O

計算された属性

- せいみつぶんしりょう: 382.12638228g/mol

- どういたいしつりょう: 382.12638228g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 9

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 563

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 154Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 色と性状: Powder

Ethyl chlorogenate セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Ethyl chlorogenate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E21570-5mg |

Ethyl chlorogenate |

425408-42-0 | ,96.0% | 5mg |

¥1600.0 | 2023-09-08 | |

| TargetMol Chemicals | TN5831-1 mL * 10 mM (in DMSO) |

Ethyl chlorogenate |

425408-42-0 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 1050 | 2023-09-15 | |

| TargetMol Chemicals | TN5831-5mg |

Ethyl chlorogenate |

425408-42-0 | 5mg |

¥ 2980 | 2024-07-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E21570-5 mg |

Ethyl chlorogenate |

425408-42-0 | 5mg |

¥1600.0 | 2021-09-09 | ||

| TargetMol Chemicals | TN5831-5 mg |

Ethyl chlorogenate |

425408-42-0 | 98% | 5mg |

¥ 950 | 2023-07-11 |

Ethyl chlorogenate 関連文献

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

Ethyl chlorogenateに関する追加情報

Ethyl Chlorogenate (CAS No. 425408-42-0): An Overview of a Promising Compound in Pharmaceutical Research

Ethyl chlorogenate (CAS No. 425408-42-0) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and potential therapeutic applications. This compound, also known as ethyl 3-(3,4-dihydroxyphenyl)-2-(E)-propenoate, is a derivative of chlorogenic acid, a natural compound found in various plants, including coffee, tea, and fruits. The ethyl ester form of chlorogenic acid offers enhanced solubility and stability, making it a valuable candidate for drug development.

The chemical structure of ethyl chlorogenate consists of a phenolic ring with hydroxyl groups at the 3 and 4 positions, connected to an ethyl ester group. This structure confers the compound with antioxidant and anti-inflammatory properties, which are crucial for its potential therapeutic effects. Recent studies have explored the role of ethyl chlorogenate in various biological systems, highlighting its potential in treating conditions such as cardiovascular diseases, diabetes, and neurodegenerative disorders.

In the context of cardiovascular health, ethyl chlorogenate has been shown to exhibit potent antioxidant activity. Research published in the Journal of Agricultural and Food Chemistry demonstrated that ethyl chlorogenate can effectively scavenge free radicals and reduce oxidative stress, which is a key factor in the development of atherosclerosis and other cardiovascular diseases. Additionally, studies have indicated that ethyl chlorogenate can improve endothelial function and reduce blood pressure, further supporting its potential as a cardioprotective agent.

The anti-inflammatory properties of ethyl chlorogenate have also been extensively studied. Inflammation is a common underlying factor in many chronic diseases, including diabetes and neurodegenerative disorders. Research conducted by the Institute of Biochemistry and Biophysics found that ethyl chlorogenate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and promoting tissue repair. These findings suggest that ethyl chlorogenate could be a promising candidate for the treatment of inflammatory conditions.

In the realm of diabetes management, ethyl chlorogenate has shown promise in improving insulin sensitivity and glucose metabolism. A study published in the Biochemical Pharmacology Journal reported that treatment with ethyl chlorogenate led to significant improvements in insulin resistance and glycemic control in animal models of type 2 diabetes. The mechanism behind these effects is thought to involve the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

The neuroprotective effects of ethyl chlorogenate have also been investigated. Neurodegenerative disorders such as Alzheimer's disease are characterized by oxidative stress and inflammation in the brain. Research conducted at the National Institutes of Health found that ethyl chlorogenate can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative damage and inhibiting neuroinflammation. These findings suggest that ethyl chlorogenate could be a valuable therapeutic agent for preventing or treating neurodegenerative conditions.

Beyond its therapeutic applications, ethyl chlorogenate has also been explored for its potential use in cosmetic formulations. The antioxidant properties of this compound make it an attractive ingredient for skin care products aimed at reducing signs of aging and protecting against environmental damage. Clinical trials have shown that topical application of formulations containing ethyl chlorogenate can improve skin hydration, elasticity, and overall appearance.

In conclusion, Ethyl chlorogenate (CAS No. 425408-42-0) is a multifaceted compound with a wide range of potential applications in pharmaceutical research and development. Its unique chemical structure endows it with antioxidant, anti-inflammatory, cardioprotective, antidiabetic, neuroprotective, and cosmetic properties. Ongoing research continues to uncover new avenues for its use, making ethyl chlorogenate an exciting area of focus for scientists and healthcare professionals alike.

425408-42-0 (Ethyl chlorogenate) 関連製品

- 303145-50-8(2-Methoxy-N-(4-methoxyphenyl)pyridine-3-carboxamide)

- 2138178-15-9(Cyclopropane, 1-(chloromethyl)-1-(4,4-difluoropentyl)-)

- 2866319-10-8(Pyrrolo[1,2-a]pyrazine-7-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-, methyl ester )

- 2680659-24-7(tert-butyl 3-({(tert-butoxy)carbonyl(methyl)amino}methyl)-3-hydroxypiperidine-1-carboxylate)

- 777807-92-8(N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine)

- 2228308-60-7(N-3-(1-azido-2-hydroxyethyl)phenylacetamide)

- 60186-30-3(4,6-difluoro-1H-imidazo[4,5-c]pyridine)

- 1048973-67-6(Bzo-chmoxizid)

- 1030142-29-0(N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)

- 2229664-83-7(2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol)